molecular formula C24H17ClN4O B2550194 [3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone CAS No. 477711-18-5

[3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-yl](4-chlorophenyl)methanone

Cat. No. B2550194
CAS RN: 477711-18-5
M. Wt: 412.88
InChI Key: WTMFUIWRMKTWRR-UHFFFAOYSA-N
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Description

The compound “3-(1-benzyl-1H-1,3-benzimidazol-2-yl)-1H-pyrazol-1-ylmethanone” is a complex organic molecule that likely contains a benzimidazole moiety. Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with benzimidazole derivatives . For instance, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde . The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded a related compound .


Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques . For instance, NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives can be complex and varied . For instance, the oxidation processes of related hexatriazole donor-based complexes are cathodically shifted relative to those of related hexatriazole donor-based complexes .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be determined using various techniques . For instance, IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with benzimidazole derivatives can vary widely depending on their structure and the specific conditions under which they are used . For instance, some benzimidazole derivatives have been found to have cytotoxic activity .

Future Directions

The future directions for research on benzimidazole derivatives are likely to involve further exploration of their synthesis, characterization, and potential applications . For instance, the tris(1,2,3-triazol-4-yl)methane framework offers a highly versatile architecture for ligand design, yet the coordination chemistry of this class of ligand remains largely unexplored .

properties

IUPAC Name

[3-(1-benzylbenzimidazol-2-yl)pyrazol-1-yl]-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClN4O/c25-19-12-10-18(11-13-19)24(30)29-15-14-21(27-29)23-26-20-8-4-5-9-22(20)28(23)16-17-6-2-1-3-7-17/h1-15H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMFUIWRMKTWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=NN(C=C4)C(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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